Structural Determinant: 4-Methylthio Phenyl Substitution Differentiates CAS 1448033-17-7 from the Clinical NMT Inhibitor Zelenirstat (PCLX-001)
CAS 1448033-17-7 incorporates a 4-methylthio phenyl group on the β-hydroxyethyl side chain, whereas the clinical-stage NMT inhibitor zelenirstat (PCLX-001) contains a 2,6-dichloro-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide moiety attached to a 1,5-dimethyl-3-isobutyl-1H-pyrazol-4-amine core [1]. The methylthio substituent introduces a thioether sulfur atom capable of forming specific hydrophobic and H-bond interactions within the NMT active site, a feature absent in zelenirstat's architecture [2]. This structural distinction is critical for SAR studies interrogating the role of sulfur-containing side chains in NMT inhibition and metabolic stability.
| Evidence Dimension | Side chain functional group (substituent on the phenyl ring) |
|---|---|
| Target Compound Data | 4-methylthio (SCH3) phenyl group |
| Comparator Or Baseline | Zelenirstat (PCLX-001): 2,6-dichloro-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide; DDD85646: unsubstituted pyrazole sulfonamide core |
| Quantified Difference | Presence of methylthio group vs. absence in comparators; no direct IC50 or Kd comparison available due to lack of published data |
| Conditions | Structural comparison based on published patent and literature compound structures |
Why This Matters
The methylthio group's unique electronic and steric properties make CAS 1448033-17-7 a non-redundant probe for mapping NMT's tail-binding pocket, preventing procurement of a functionally equivalent yet structurally mismatched alternative.
- [1] Brand, S. et al. 'Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis.' Journal of Medicinal Chemistry, 2014, 57(23), 9855-9869. DOI: 10.1021/jm500809c View Source
- [2] Gilbert, I. H. et al. 'N-myristoyl transferase inhibitors.' US Patent US20160060224A1, filed 2015-08-31, published 2016-03-03, granted US 9,828,346 B2. View Source
